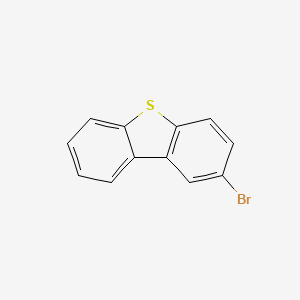

2-Bromodibenzothiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJICRIUYZZESMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305909 | |

| Record name | 2-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22439-61-8 | |

| Record name | 22439-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Advanced Organic Materials: A Technical Guide to 2-Bromodibenzothiophene

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Building Block for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of 2-Bromodibenzothiophene

This compound (CAS No. 22439-61-8) is a sulfur-containing heterocyclic compound that has emerged as a critical intermediate in the development of advanced organic materials. Its rigid, planar dibenzothiophene core imparts favorable electronic properties and stability, while the strategically positioned bromine atom serves as a versatile handle for a variety of cross-coupling reactions. This unique combination of features makes this compound an indispensable building block in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a scaffold in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its synthesis, a detailed analysis of its physicochemical and spectroscopic properties, and an in-depth look at its applications in materials science and pharmaceutical research.

Part 1: Synthesis of this compound: A Tale of Selectivity

The primary and most efficient route to this compound is through the selective electrophilic aromatic substitution of dibenzothiophene. The key to a successful synthesis lies in controlling the reaction conditions to favor mono-bromination at the 2-position, minimizing the formation of di-brominated and other isomeric byproducts.[2]

Reaction Mechanism: Understanding Regioselectivity

The bromination of dibenzothiophene follows a classic electrophilic aromatic substitution mechanism. The dibenzothiophene ring system is electron-rich, particularly at the 2, 3, 7, and 8 positions. However, the 2 and 8 positions are the most electronically activated and sterically accessible, leading to preferential substitution at these sites. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[3] The subsequent loss of a proton restores the aromaticity of the system, yielding the brominated product. Careful control of the stoichiometry of the brominating agent and reaction temperature is crucial to achieve high regioselectivity for the 2-position.[4]

Caption: Figure 1. Mechanism of Electrophilic Bromination.

Detailed Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This protocol describes a reliable and high-yielding method for the synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent.[2]

Materials:

-

Dibenzothiophene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve dibenzothiophene in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to yield this compound as a white solid.[2]

Caption: Figure 2. Experimental Workflow for Synthesis.

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and material fabrication.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 22439-61-8 | [1] |

| Molecular Formula | C₁₂H₇BrS | |

| Molecular Weight | 263.15 g/mol | |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 250-252 °C | |

| Solubility | Slightly soluble in water | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of this compound will exhibit characteristic chemical shifts and coupling patterns in the downfield region of the spectrum.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The spectrum will show distinct signals for the aromatic carbons, with the carbon atom attached to the bromine atom appearing at a characteristic chemical shift.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of this compound will show characteristic absorption bands for aromatic C-H stretching and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio).[7]

Part 3: Reactivity and Applications in Modern Chemistry

The bromine atom on the dibenzothiophene core makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

Suzuki-Miyaura Coupling: Building Blocks for Organic Electronics

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds.[8] In the context of this compound, this reaction is extensively used to couple it with various aryl or heteroaryl boronic acids or esters. This allows for the synthesis of larger, conjugated systems with tailored electronic properties for applications in OLEDs and OFETs.[9][10] The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: Figure 3. Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: A Gateway to Novel Pharmaceuticals

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[11] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. This versatility is of significant interest in medicinal chemistry, where the introduction of amine functionalities is a common strategy for modulating the pharmacological properties of a molecule.[12] The dibenzothiophene scaffold is found in various biologically active compounds, and the Buchwald-Hartwig amination of this compound provides a direct route to novel derivatives with potential therapeutic applications.[13] The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Conclusion

This compound stands as a testament to the power of a well-designed molecular building block. Its straightforward and selective synthesis, coupled with its versatile reactivity in key cross-coupling reactions, has solidified its importance in both materials science and drug discovery. For researchers and scientists, a deep understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this remarkable compound in the creation of next-generation organic electronics and innovative pharmaceutical agents.

References

- The Chemistry of this compound: Properties & Synthesis for Industry. (2025). Vertex AI Search.

- Synthesis of 3-Bromo-2-methylbenzo[b]thiophene: A Comprehensive Technical Guide. (2025). Benchchem.

- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi

- This compound | C12H7BrS | CID 299508. PubChem.

- Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde. (2025). Benchchem.

- A Technical Guide to the Spectroscopic Data of 2-Bromo-3-hexyl-5-iodothiophene. (2025). Benchchem.

- Electrophilic Aromatic Substitution Reactions - Bromin

- Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.

- Benzothiophene synthesis. Organic Chemistry Portal.

- Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis. (2025). Benchchem.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). (2025).

- Electrophilic Aromatic Substitution- Bromin

- Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. (2025).

- Substitution reactions of benzo[b]thiophen derivatives. Part I.

- Dibenzo[b,d]thiophene, 2-bromo- - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- DIBENZOTHIOPHENE: ORIENTATION AND DERIVATIVES.

- This compound, 98%. Fisher Scientific.

- This compound | CAS Number 22439-61-8. Ossila.

- 2-Bromothiophene | C4H3BrS | CID 13851. PubChem.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Mass Spectrometry and Infrared Spectroscopy. Chapter 13.

- Electrophilic Aromatic Substitution Reactions - Bromin

- Regioselectivity in Radical Bromination in Organic Chemistry. (2019). YouTube.

- Mechanisms of bromination between thiophenes and NBS: A DFT investigation. (2022).

- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (2019).

- Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (2025).

- 13C NMR Chemical Shifts.

- 13C NMR Spectroscopy. chemconnections.

- Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal.

- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). PubMed Central.

- Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. (2025).

- Bromination of 3-phenylthiophene.

- Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry (RSC Publishing).

- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025).

Sources

- 1. This compound | C12H7BrS | CID 299508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Bromodibenzothiophene (CAS: 22439-61-8)

A Core Intermediate for Advanced Organic Materials and Pharmaceutical Scaffolds

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It provides a detailed exploration of 2-Bromodibenzothiophene, from its fundamental properties and synthesis to its applications in cutting-edge research. The information presented herein is curated to provide not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical insight.

Introduction: The Strategic Importance of this compound

This compound is a halogenated heterocyclic compound built upon a dibenzothiophene core. This unique molecular architecture, featuring a fused three-ring system with a central thiophene ring, imbues it with valuable electronic and chemical properties. The presence of a bromine atom at the 2-position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This reactivity makes this compound a pivotal building block in the synthesis of complex organic molecules.

Its primary significance lies in its role as a key intermediate for the synthesis of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2] The dibenzothiophene moiety offers a rigid and planar structure conducive to efficient charge transport.[3] Furthermore, its derivatives are explored in medicinal chemistry for the development of novel therapeutic agents, leveraging the benzothiophene scaffold found in various biologically active molecules.[4]

Physicochemical and Spectroscopic Properties

This compound typically appears as a white to off-white crystalline solid, reflecting its stable aromatic structure.[5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 22439-61-8 | |

| Molecular Formula | C₁₂H₇BrS | [1] |

| Molecular Weight | 263.15 g/mol | [1] |

| Melting Point | 123-129 °C | |

| Appearance | White to off-white powder/crystals | [5] |

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons of this compound will appear in the downfield region, typically between 7.0 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms. The spectrum will show 12 distinct signals for the carbon atoms of the dibenzothiophene core. The carbon atom attached to the bromine (C-2) will have a characteristic chemical shift. A predicted ¹³C NMR spectrum can be found in spectral databases.[6]

Synthesis and Purification: A Step-by-Step Guide

The most common and efficient method for the synthesis of this compound is the electrophilic bromination of dibenzothiophene.[2] This reaction requires careful control of conditions to achieve high regioselectivity for the 2-position and minimize the formation of di-brominated and other isomeric byproducts. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation due to its milder reactivity compared to elemental bromine.[7][8]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Dibenzothiophene [label="Dibenzothiophene"]; NBS [label="N-Bromosuccinimide (NBS)"]; Solvent [label="Acetonitrile"]; Reaction [shape=ellipse, label="Electrophilic\nBromination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound"];

Dibenzothiophene -> Reaction; NBS -> Reaction; Solvent -> Reaction [label="Solvent"]; Reaction -> Product [label="Regioselective\nsubstitution"]; }

Caption: Synthetic pathway for this compound.Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of similar aromatic thiophenes.[7][8]

Materials:

-

Dibenzothiophene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve dibenzothiophene (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x volume of acetonitrile).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization and Column Chromatography

Purification of the crude this compound is crucial to remove unreacted starting material and any byproducts. A two-step purification process involving recrystallization followed by column chromatography is often effective.

dot graph G { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Crude [label="Crude Product"]; Recrystallization [label="Recrystallization\n(e.g., Ethanol/Water)"]; Filtration1 [shape=ellipse, label="Filtration"]; PartiallyPure [label="Partially Purified Solid"]; ColumnChrom [label="Silica Gel Column\nChromatography\n(Hexane eluent)"]; Filtration2 [shape=ellipse, label="Solvent Evaporation"]; Pure [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude -> Recrystallization; Recrystallization -> Filtration1; Filtration1 -> PartiallyPure; PartiallyPure -> ColumnChrom; ColumnChrom -> Filtration2; Filtration2 -> Pure; }

Caption: Purification workflow for this compound.Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol).[9]

-

Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.[10]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum.

Column Chromatography:

If further purification is required, the partially purified solid can be subjected to column chromatography on silica gel using a non-polar eluent such as hexane.[7]

Chemical Reactivity and Synthetic Utility

The bromine atom at the 2-position of the dibenzothiophene core is the focal point of its chemical reactivity, serving as an excellent leaving group in various cross-coupling reactions. This allows for the facile introduction of a wide range of functional groups, making it a versatile intermediate in organic synthesis.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide.[11] this compound readily participates in this reaction, enabling the synthesis of 2-aryldibenzothiophenes, which are important precursors for advanced materials and biologically active molecules.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Bromodibenzothiophene [label="this compound"]; BoronicAcid [label="Arylboronic Acid"]; Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)"]; Base [label="Base\n(e.g., K₂CO₃)"]; Reaction [shape=ellipse, label="Suzuki-Miyaura\nCoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Aryldibenzothiophene"];

Bromodibenzothiophene -> Reaction; BoronicAcid -> Reaction; Catalyst -> Reaction [label="Catalyst"]; Base -> Reaction [label="Base"]; Reaction -> Product; }

Caption: Suzuki-Miyaura coupling of this compound.Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura coupling reaction involving this compound.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Research and Development

The versatility of this compound as a synthetic intermediate has led to its use in several areas of active research, particularly in the development of organic electronic materials and pharmaceutical agents.

Organic Field-Effect Transistors (OFETs):

Dibenzothiophene-based materials are attractive candidates for the active layer in OFETs due to their good charge carrier mobility and environmental stability.[5] this compound serves as a starting point for the synthesis of larger, more complex conjugated systems. For instance, the Suzuki-Miyaura coupling can be used to synthesize dimers or oligomers of dibenzothiophene, which can exhibit enhanced electronic properties.[5]

Drug Discovery:

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[12] Raloxifene, a selective estrogen receptor modulator (SERM), is a prominent example of a drug containing a benzothiophene core.[12] While the direct synthesis of Raloxifene may not start from this compound, the synthetic strategies employed in the preparation of Raloxifene analogues often involve the functionalization of a pre-formed benzothiophene or dibenzothiophene ring system, highlighting the importance of intermediates like this compound in accessing novel bioactive molecules.[1][7] The ability to introduce various substituents at the 2-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in materials science and drug discovery. Its straightforward synthesis and the reactivity of the C-Br bond make it an essential building block for the construction of complex organic molecules with tailored electronic and biological properties. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this important compound in their scientific endeavors.

References

- The Chemistry of this compound: Properties & Synthesis for Industry. (2025-12-29)

- CAS 22439-61-8: 2-bromodibenzo[b,d]thiophene | CymitQuimica

- Recent advances in the synthesis of raloxifene: a selective estrogen receptor modul

- The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics - NINGBO INNO PHARMCHEM CO.,LTD.

- TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide | Tokyo Chemical Industry UK Ltd.

- Synthesis of 3-Bromo-2-methylbenzo[b]thiophene: A Comprehensive Technical Guide - Benchchem

- Dibenzo[b,d]thiophene, 2-bromo- - Optional[13C NMR] - Chemical Shifts - SpectraBase

- Recrystallization and Crystalliz

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo

- Two-Solvent Recrystalliz

- JP4357608B2 - Purification method of benzothiophene - Google P

- recrystalliz

- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...

- Application Notes and Protocols for Suzuki-Miyaura Coupling with Fmoc-Protected Arylphenylalanines - Benchchem

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT

- Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Benzyloxy-4-fluorophenylboronic Acid - Benchchem

- Novel benzo[ b ]thieno[ 2,3- d ]thiophene derivatives with an additional alkyl- thiophene core: synthesis, characterization, and p-type thin film transistor performance - ResearchG

- Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance† - New Journal of Chemistry (RSC Publishing)

- Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[2][7]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - PubMed

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride

- Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermedi

- Synthesis Studies and the Evaluation of C6 Raloxifene Deriv

- WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google P

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - MDPI

- Substitution reactions of benzo[b]thiophen derivatives. Part I.

- [d]thiophenes and benzo[2][7]selenopheno[3,2-b]thiophenes using the Fiesselm]([Link])

- Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines

- 1H–1H Coupling in Proton NMR - ACD/Labs

- Proton NMR chemical shifts and coupling constants for brain metabolites

- 1H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchG

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- Calculated 13C NMR Shifts of bromin

- 13C NMR Chemical Shift Table | PDF | Alkene - Scribd

- 13 C NMR Chemical Shifts - Oregon St

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

Sources

- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. tsijournals.com [tsijournals.com]

spectroscopic analysis of 2-Bromodibenzothiophene

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Bromodibenzothiophene

Foreword: A Molecule of Significance

This compound (CAS No: 22439-61-8) is a heterocyclic aromatic compound of significant interest in materials science and pharmaceutical research.[1] Its rigid, planar dibenzothiophene core, functionalized with a reactive bromine atom, makes it a valuable intermediate for synthesizing complex organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[2] Its molecular structure also serves as a scaffold in the development of novel therapeutic agents.[1]

This guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the scientific rationale behind the analytical workflow. We will delve into the "why" behind experimental choices, ensuring that each protocol is a self-validating system for achieving accurate and reproducible results. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure, purity, and identity of this critical chemical building block.

Foundational Knowledge & Safety Protocol

Before any analytical work commences, a thorough understanding of the subject compound and its safe handling is paramount.

Compound Profile

-

Chemical Name: this compound

-

Synonyms: 2-Bromodibenzo[b,d]thiophene[3]

-

Molecular Formula: C₁₂H₇BrS[1]

-

Appearance: Typically a white to off-white powder or crystalline solid.[1][2]

Mandatory Safety & Handling Protocol

This compound is classified as a hazardous substance. Adherence to strict safety protocols is non-negotiable.

-

Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

Handling: All manipulations must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] Avoid generating dust.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield approved under government standards such as EN166 (EU) or NIOSH (US).[3]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[3]

-

Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[5]

-

-

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[5]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[3]

The Analytical Workflow: A Holistic Approach

Structural elucidation is a puzzle solved by combining evidence from multiple spectroscopic techniques. No single method provides a complete picture. The workflow below illustrates the synergistic relationship between the core analytical techniques discussed in this guide.

Caption: General workflow for the .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Theoretical Principles

¹H NMR spectroscopy maps the chemical environments of the hydrogen atoms, providing information on their number, connectivity (via spin-spin coupling), and electronic state. ¹³C NMR spectroscopy provides complementary information for the carbon skeleton, identifying the number of unique carbon environments. For an aromatic system like this compound, NMR is indispensable for confirming the substitution pattern.

Predicted Spectral Features

While a definitive, fully assigned spectrum is not publicly available in the searched literature, we can predict the expected features based on the molecular structure and established principles of NMR spectroscopy.[6]

Molecular Structure with Proton Numbering:

Caption: Structure of this compound with arbitrary proton numbering for discussion.

¹H NMR (Proton NMR): The structure has 7 aromatic protons. We expect all signals to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The bromine atom will exert a deshielding effect on adjacent protons. Protons H1 and H3 will likely appear as doublets or singlets depending on the coupling constants. The four protons on the unsubstituted benzene ring (H6, H7, H8, H9) will form a more complex multiplet pattern.

¹³C NMR (Carbon NMR): The molecule has 12 carbon atoms. Due to molecular symmetry, some carbons may be chemically equivalent, but we expect to see up to 12 distinct signals. The carbon directly attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift. Quaternary carbons (those not attached to hydrogen) will typically show weaker signals.

Experimental Protocol: NMR Spectroscopy

This protocol is a standard procedure for acquiring high-quality NMR spectra of solid organic compounds.[7]

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean vial. c. Add a small amount of tetramethylsilane (TMS) to the solvent if it does not already contain it. TMS serves as the internal standard (δ 0.0 ppm). d. Transfer the clear solution to a 5 mm NMR tube.

-

Spectrometer Setup (400 MHz or higher recommended): a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). c. "Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, which is observed by sharpening the lock signal.

-

Data Acquisition: a. ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio. b. ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

MS is a destructive technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Theoretical Principles

In a typical GC-MS setup using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺˙). This ion, along with fragments formed from its decomposition, are separated by a mass analyzer based on their mass-to-charge ratio (m/z). The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "doublet" for any bromine-containing ion, with two peaks separated by 2 m/z units and having roughly a 1:1 intensity ratio.

Data Interpretation

Publicly available GC-MS data for this compound confirms these principles.[4]

| m/z (Mass-to-Charge Ratio) | Predicted Identity | Rationale / Notes |

| 264 / 262 | [M]⁺˙ / [M]⁺˙ | Molecular Ion Peak. The doublet confirms the presence of one bromine atom. Corresponds to C₁₂H₇⁸¹BrS and C₁₂H₇⁷⁹BrS. |

| 183 | [M - Br]⁺ | Fragment resulting from the loss of the bromine radical. |

| 139 | [C₁₁H₇]⁺ or other fragment | A significant fragment, potentially from further rearrangement and cleavage of the thiophene ring system.[4] |

Experimental Protocol: GC-MS

This protocol is designed for the analysis of semi-volatile, thermally stable organic compounds.[8]

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Gas Chromatography: a. Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure vaporization (e.g., 250 °C). b. Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, DB-5 or equivalent). c. Oven Program: Program the oven to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min to ensure separation from any impurities and elution of the compound.

-

Mass Spectrometry: a. Ionization: Set the electron impact ionization energy to the standard 70 eV. b. Acquisition: Scan a mass range from approximately m/z 40 to 400 to capture the molecular ion and key fragments.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Theoretical Principles

Specific bonds and functional groups vibrate at characteristic frequencies. For this compound, we are primarily interested in identifying vibrations associated with the aromatic rings (C-H and C=C bonds) and the carbon-sulfur (C-S) and carbon-bromine (C-Br) bonds.

Predicted Spectral Features

Based on established IR correlation tables and data from similar thiophene-containing molecules, the following absorption bands are expected.[9][10]

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |

| 1610 - 1550 | Aromatic C=C Ring Stretch | Medium |

| 1500 - 1400 | Aromatic C=C Ring Stretch | Medium to Strong |

| ~850 - 750 | C-H Out-of-Plane Bending | Strong (Pattern indicates substitution) |

| ~700 | C-S Stretch | Medium |

| ~650 - 550 | C-Br Stretch | Medium to Strong |

Experimental Protocol: FT-IR (KBr Pellet)

The potassium bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.[9][10]

-

Sample Preparation: a. Place approximately 1-2 mg of this compound and 100-150 mg of dry, spectroscopic-grade KBr powder into an agate mortar. b. Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The mixture should appear uniformly translucent.

-

Pellet Formation: a. Transfer a small amount of the powder mixture into a pellet-forming die. b. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: a. Place the KBr pellet into the sample holder of the FT-IR spectrometer. b. Record a background spectrum first (of the empty sample chamber) to be automatically subtracted from the sample spectrum. c. Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Theoretical Principles

The extended aromatic system of dibenzothiophene contains delocalized π-electrons. When the molecule absorbs UV or visible light, these electrons are promoted from a lower-energy bonding or non-bonding orbital to a higher-energy anti-bonding orbital (typically a π → π* transition). The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure.

Predicted Spectral Features

Simple thiophenes show intense absorption around 230-240 nm.[11] The extended conjugation of the dibenzothiophene system is expected to shift the λ_max to a longer wavelength (a bathochromic shift), likely appearing in the 250-350 nm range. The spectrum will likely show one or more strong absorption bands corresponding to different π → π* transitions within the aromatic system.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., hexane, ethanol, or acetonitrile).

-

Sample Preparation: a. Prepare a stock solution of this compound of a known concentration. b. Perform serial dilutions to create a very dilute solution (typically in the micromolar range) that will yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Data Acquisition: a. Use a dual-beam UV-Vis spectrophotometer. b. Fill one quartz cuvette with the pure solvent to serve as the reference (blank). c. Fill a second matched quartz cuvette with the dilute sample solution. d. Place both cuvettes in the spectrophotometer. e. Run a baseline correction with the solvent-filled cuvette. f. Acquire the absorption spectrum over a range of approximately 200-500 nm. g. Identify the wavelength(s) of maximum absorbance (λ_max).

References

- The Chemistry of this compound: Properties & Synthesis for Industry. (2025-12-29).

- This compound.

- Supporting Information for Self-Assembly of Spherical Complexes. (2007). Wiley-VCH. [Link]

- Dibenzo[b,d]thiophene, 2-bromo- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- 2-Bromobenzothiophene sulfone. NIST WebBook. [Link]

- Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra. [Link]

- Room temperature near-UV absorption spectra of 2-bromo- and 2-iodothiophene.

- Synthesis, characteriz

- The Ultraviolet Spectra of the Thiophene Deriv

- Two experimental NMR spectra of 2, 3-dibromo-thiophene.

- Infrared spectroscopy. The Royal Society of Chemistry. [Link]

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

- 2-Bromothiophene.

- IR Spectra of Selected Compounds. Chemistry LibreTexts. [Link]

- 2-Bromothiophenol. NIST WebBook. [Link]

- Thiophene, 2-bromo-. NIST WebBook. [Link]

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

- The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.

- FT-IR, FT-Raman, UV/Vis spectra and fluorescence imaging studies on 2-(bromoacetyl)benzo(b)

- UV-Vis absorption spectra of (a) the gaseous Br2, (b) aqueous molecule, and (c) Br2 doped ice.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. This compound | C12H7BrS | CID 299508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ca [fishersci.ca]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. edu.rsc.org [edu.rsc.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the NMR Spectroscopic Analysis of 2-Bromodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromodibenzothiophene, a halogenated derivative of the polycyclic aromatic heterocycle dibenzothiophene, serves as a pivotal intermediate in the synthesis of advanced organic materials and pharmaceutical agents.[1][2] Its utility in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and drug discovery underscores the critical need for precise structural characterization and purity assessment.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the molecular structure of such compounds in solution.

This in-depth technical guide provides a comprehensive framework for the ¹H and ¹³C NMR spectroscopic analysis of this compound. In the absence of a publicly available, fully assigned experimental dataset, this guide establishes a robust methodology for researchers to acquire, interpret, and validate the NMR spectra of this compound and its analogues. We will delve into the predicted spectral data based on established principles, provide a detailed experimental protocol, and outline the application of advanced 2D NMR techniques for unambiguous signal assignment.

Molecular Structure and Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows. This numbering scheme will be used throughout this guide.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the known experimental data for the parent compound, dibenzothiophene, and established substituent chemical shift (SCS) effects for a bromine atom on an aromatic ring. The spectra are predicted for a solution in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-1 | ~8.2 - 8.4 | d | J1,3 ≈ 0.5-1.0 (long range) |

| H-3 | ~7.8 - 8.0 | dd | J3,4 ≈ 8.0-8.5, J1,3 ≈ 0.5-1.0 |

| H-4 | ~7.9 - 8.1 | d | J3,4 ≈ 8.0-8.5 |

| H-6 | ~7.4 - 7.6 | m | |

| H-7 | ~7.4 - 7.6 | m | |

| H-8 | ~7.4 - 7.6 | m | |

| H-9 | ~8.1 - 8.3 | d | J8,9 ≈ 7.5-8.0 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~122 |

| C-2 | ~121 (C-Br) |

| C-3 | ~129 |

| C-4 | ~123 |

| C-4a | ~135 |

| C-5a | ~139 |

| C-6 | ~125 |

| C-7 | ~127 |

| C-8 | ~123 |

| C-9 | ~122 |

| C-9a | ~136 |

| C-9b | ~140 |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

For quantitative ¹³C NMR, the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) may be necessary to shorten the long relaxation times of quaternary carbons.

-

Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup and ¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Tune and shim the probe to the ¹H frequency to optimize the magnetic field homogeneity.

-

Acquire a standard single-pulse ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45°

-

Spectral width: ~12-15 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 8-16

-

3. ¹³C NMR Acquisition:

-

Tune and shim the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the most common ¹³C experiment, where all carbon signals appear as singlets.

-

Typical parameters include:

-

Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30 on Bruker instruments)

-

Spectral width: ~200-220 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds (may need to be longer for quaternary carbons)

-

Number of scans: 1024 or more, depending on the sample concentration.

-

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain a flat baseline.

-

Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak can be set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H NMR spectrum.

Workflow for Spectral Interpretation and Assignment

A definitive assignment of all proton and carbon signals requires a systematic approach, often employing 2D NMR techniques.

Detailed Explanation of 2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum will connect, for example, H-3 and H-4, and H-8 and H-9, allowing for the delineation of the two separate aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning the protonated carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons and for piecing together the different fragments of the molecule. For instance, the signal for H-1 should show a correlation to C-3 and C-9b, and the signal for H-4 should show a correlation to C-2 and C-9b.

Conclusion

While a fully assigned, publicly available NMR dataset for this compound remains elusive, this guide provides a comprehensive and scientifically rigorous framework for its spectroscopic analysis. By combining predicted spectral data with a detailed experimental protocol and a clear workflow for spectral interpretation using 1D and 2D NMR techniques, researchers and drug development professionals are well-equipped to perform their own structural characterization of this important molecule. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount for advancing research and development in the fields of materials science and medicinal chemistry.

References

- This compound | C12H7BrS | CID 299508 - PubChem. (URL: [Link])

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

- Understanding the Synthesis and Purity of this compound - Autech Industry. (URL: [Link])

Sources

The Allure of the Thiophene Core: A Technical Guide to the Photophysical Properties of Dibenzothiophene Derivatives

Foreword: From Environmental Contaminant to Optoelectronic Star

Dibenzothiophene (DBT), a sulfur-containing polycyclic aromatic heterocycle, was once primarily known as a persistent component of crude oil, posing challenges for desulfurization processes. However, its rigid, planar structure, high thermal stability, and unique electronic properties have propelled its derivatives to the forefront of materials science. The electron-rich thiophene ring fused within a biphenyl framework creates a versatile scaffold for developing next-generation materials for organic electronics and sensing applications. This guide provides an in-depth exploration of the fascinating photophysical properties of DBT derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental principles and practical applications. We will delve into the relationship between molecular structure and optical behavior, detail the methodologies for their characterization, and showcase their transformative potential in various high-technology fields.

The Heart of the Matter: Understanding the Dibenzothiophene Scaffold

The fundamental structure of dibenzothiophene consists of two benzene rings fused to a central thiophene ring. This arrangement confers significant thermal and chemical stability. The sulfur atom's lone pair electrons participate in the π-conjugated system, influencing the molecule's electronic and optical properties. The true power of DBT lies in the ability to chemically modify its core at various positions (most commonly C2, C8, C4, and C6), allowing for precise tuning of its photophysical characteristics. By strategically adding electron-donating or electron-withdrawing groups, scientists can manipulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission of light.[1][2]

A Primer on Photophysics: The Journey of Light in a Molecule

Before delving into the specifics of DBT derivatives, it is essential to grasp the fundamental photophysical processes that govern their behavior. When a molecule absorbs a photon of light with the appropriate energy, an electron is promoted from a lower energy level (usually the ground state, S₀) to a higher energy level (an excited singlet state, S₁). The molecule can then relax back to the ground state through several pathways, as illustrated by the Jablonski diagram below.

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

-

Absorption: The process of a molecule absorbing a photon and transitioning to an excited state.

-

Fluorescence: The rapid emission of a photon as the molecule relaxes from the excited singlet state (S₁) to the ground state (S₀). This process is typically fast, on the order of nanoseconds.

-

Intersystem Crossing (ISC): A non-radiative transition where the electron spin flips, moving the molecule from an excited singlet state (S₁) to an excited triplet state (T₁).

-

Phosphorescence: The slow emission of a photon as the molecule relaxes from the excited triplet state (T₁) to the ground state (S₀). This process is "spin-forbidden," resulting in much longer lifetimes, from microseconds to seconds.

-

Quantum Yield (Φ): The efficiency of a photophysical process, defined as the ratio of photons emitted to photons absorbed. A high fluorescence quantum yield (ΦF) indicates an efficient fluorescent material.

Tailoring the Core: Structure-Property Relationships

The photophysical properties of DBT derivatives are exquisitely sensitive to their chemical structure. The strategic placement of substituents allows for the rational design of materials with desired absorption and emission characteristics.

Caption: Structure-property relationships in functionalized dibenzothiophenes.

Functionalization at the 2 and 8 positions has the most significant impact on the electronic structure. Attaching electron-donating groups (EDGs) like methoxy or amino groups raises the HOMO energy level, leading to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[1] Conversely, attaching electron-withdrawing groups (EWGs) such as cyano or acetyl groups lowers the LUMO energy level.[1] This ability to tune the frontier molecular orbitals is critical for designing materials for specific applications, such as matching energy levels in organic light-emitting diodes (OLEDs).

A Glimpse into the Excited State: Key Photophysical Data

The following table summarizes the photophysical properties of the parent DBT molecule and some of its representative derivatives, illustrating the impact of substitution.

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Reference(s) |

| Dibenzothiophene (DBT) | Cyclohexane | 311, 326 | 330, 343 | 0.013 | - | [3] |

| 4-Methyldibenzothiophene | Cyclohexane | 313, 327 | 332, 344 | 0.016 | - | [3] |

| 4,6-Dimethyldibenzothiophene | Cyclohexane | 316, 330 | 335, 347 | 0.014 | - | [3] |

| 2,8-Diphenyldibenzothiophene | Dichloromethane | 319 | 363 | 0.65 | 1.12 | [1] |

| 2,8-Di(4-methoxyphenyl)DBT | Dichloromethane | 330 | 382 | 0.72 | 1.15 | [1] |

| 2,8-Di(4-cyanophenyl)DBT | Dichloromethane | 333 | 380 | 0.64 | 1.09 | [1] |

Data compiled from multiple sources.[1][3] Note that quantum yields and lifetimes can be highly dependent on the solvent and measurement conditions.

The Scientist's Toolkit: Experimental Characterization

Accurate characterization of the photophysical properties of DBT derivatives is paramount. This section provides detailed, field-proven protocols for the key experimental techniques.

Caption: Experimental workflow for photophysical characterization.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the DBT derivative in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, toluene) at a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution in volumetric flasks to create solutions with absorbances in the range of 0.1 - 1.0. This ensures adherence to the Beer-Lambert law.

-

Rationale: Spectroscopic grade solvents are used to minimize background absorbance. The specified absorbance range ensures linearity and accuracy of the measurement.[4]

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes to ensure stable output.[5]

-

Select the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for the absorbance of the solvent and the cuvette.[5]

-

Rinse the cuvette with the sample solution before filling it to avoid dilution errors.

-

Measure the absorbance spectrum of each of the prepared sample solutions.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert Law (A = εbc), will be the molar extinction coefficient (ε) since the path length (b) is typically 1 cm.

-

Self-Validation: The linearity of the Beer-Lambert plot (R² > 0.99) confirms that the measurements are reliable and that no aggregation or other concentration-dependent effects are occurring.

-

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λem) and the relative fluorescence intensity.

Methodology:

-

Sample Preparation:

-

Use a dilute solution of the DBT derivative with a peak absorbance of < 0.1 at the excitation wavelength.

-

Rationale: This low concentration is crucial to avoid inner filter effects, where the sample itself reabsorbs the emitted light, leading to distorted spectra and underestimated intensities.[4]

-

It is often beneficial to degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench fluorescence.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the xenon arc lamp to stabilize.

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission profile.

-

Optimize the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. A good starting point is 5 nm for both.

-

-

Measurement:

-

Measure the emission spectrum of the pure solvent to check for any background fluorescence.

-

Measure the emission spectrum of the sample solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λem).

-

The difference between λmax (absorption) and λem (emission) is the Stokes shift, which provides insight into the structural relaxation in the excited state.

-

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.

Methodology:

-

Standard Selection:

-

Choose a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as the unknown sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φstd ≈ 0.55) or Rhodamine 6G in ethanol (Φstd ≈ 0.95).

-

Rationale: Using a standard with similar spectral properties minimizes wavelength-dependent errors from the instrument's detector and grating.

-

-

Sample Preparation:

-

Prepare a series of at least five dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

-

Measurement:

-

Measure the UV-Vis absorbance of all prepared solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) are used for both the standard and the unknown.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.

-

The quantum yield of the unknown (Φx) can be calculated using the following equation: Φx = Φstd * (Slopex / Slopestd) * (nx² / nstd²) where Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[6]

-

Self-Validation: The linearity of the intensity vs. absorbance plots for both the standard and the unknown is a critical check. Any deviation from linearity indicates that the concentrations are too high and the measurements are likely affected by inner filter effects.

-

Protocol: Fluorescence Lifetime (τ) Measurement via TCSPC

Objective: To measure the decay of fluorescence intensity over time after excitation by a short pulse of light.

Methodology:

-

Instrument Setup:

-

Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for measuring nanosecond lifetimes.[6][7]

-

The setup consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics (a time-to-amplitude converter and a multichannel analyzer).[8]

-

-

Measurement:

-

Prepare a dilute, degassed solution of the DBT derivative as for fluorescence measurements.

-

First, measure the instrument response function (IRF) by recording the signal from a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the instrument.[6]

-

Replace the scattering solution with the sample solution and collect the fluorescence decay data. The collection is stopped after a sufficient number of photon counts have been accumulated in the peak channel to ensure good statistics.

-

Rationale: The photon counting rate should be kept low (typically <5% of the laser repetition rate) to avoid "pulse pile-up," an artifact where more than one photon is detected per excitation pulse, skewing the decay curve to shorter times.[6]

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to one or more exponential decay functions. For many simple DBT derivatives, a single exponential decay model is sufficient: I(t) = A * exp(-t/τ), where τ is the fluorescence lifetime.

-

Self-Validation: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.

-

Applications: Dibenzothiophene Derivatives in Action

The tunable photophysical properties of DBT derivatives make them highly valuable in a range of advanced applications.

-

Organic Light-Emitting Diodes (OLEDs): The high triplet energy of the DBT core makes its derivatives excellent host materials for blue phosphorescent OLEDs, preventing energy back-transfer from the phosphorescent guest.[7][9] They are also used as hole-transporting materials and as blue fluorescent emitters.[8] Dibenzothiophene-S,S-dioxide derivatives, where the sulfur atom is oxidized, are particularly noteworthy as they possess high fluorescent efficiency and are used in developing high-performance blue OLEDs.[4]

-

Fluorescent Sensors: The sensitivity of the fluorescence of DBT derivatives to their local environment allows for their use as chemical sensors. By functionalizing the DBT core with specific recognition units, sensors for metal ions like Zn²⁺ and anions like CN⁻ have been developed.[10] These sensors often operate via a "turn-on" fluorescence mechanism, where the binding of the analyte enhances the fluorescence intensity, allowing for sensitive detection with low limits of detection.[10][11]

-

Photocatalysis: DBT derivatives and related compounds are being investigated for photocatalytic applications, particularly in oxidative desulfurization to remove sulfur-containing compounds from fuels under mild conditions.[12][13][14] In these systems, the DBT derivative can act as a photosensitizer, absorbing light and generating reactive oxygen species that oxidize the target pollutants.

Future Outlook

The field of dibenzothiophene chemistry continues to evolve rapidly. Future research will likely focus on the development of new synthetic methodologies to create more complex and highly functionalized DBT architectures. A key area of interest is the design of DBT-based materials with thermally activated delayed fluorescence (TADF) for next-generation OLEDs that can achieve 100% internal quantum efficiency without the need for expensive heavy metals. Furthermore, the exploration of DBT derivatives in biomedical applications, such as bioimaging and photodynamic therapy, represents a promising and largely untapped frontier. The fundamental understanding of the structure-property relationships detailed in this guide will continue to be the cornerstone upon which these future innovations are built.

References

- Excited State Dynamics of Dibenzothiophene Derivatives. (2021). ChemRxiv.

- C2vsymmetrical dibenzothiophene derivatives: Synthesis and photophysical properties. (2006). Journal of University of Science and Technology of China.

- Photophysical and decay properties of derivatives 1-3. (n.d.). ResearchGate.

- Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. (2007). Journal of Materials Chemistry.

- Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes. (2013). Journal of Materials Chemistry C.

- Time-correlated single photon counting (TCSPC). (n.d.). Friedrich Schiller University Jena.

- Syntheses and Room Temperature Phosphorescence Properties of Dibenzobenzodithiophenes and Dibenzothiophenes. (2022). DTU Research Database.

- UV-Vis & Fluorescence SOP: Spectrophotometry Guide. (n.d.). Studylib.

- Nayak, P. K., et al. (2009). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Journal of Chemical Sciences, 121(5), 741-752.

- Modelling and synthesis of solution processable dibenzothiophene derivative for organic electronics. (2019).

- Photocatalysis oxidative desulfurization of dibenzothiophene in extremely deep liquid fuels on the Z-scheme catalyst ZnO–CuInS2–ZnS intelligently integrated with carbon quantum dots: performance, mechanism, and stability. (2022). Environmental Science: Nano.

- Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. (n.d.).

- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Sensors.

- Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. (2014). Lund University Publications.

- A Novel Thiophene-Based Fluorescent Chemosensor for the Detection of Zn2+ and CN−: Imaging Applications in Live Cells and Zebrafish. (2021). Molecules.

- Photocatalysis oxidative desulfurization of dibenzothiophene in extremely deep liquid fuels on the Z-scheme catalyst ZnO–CuInS2–ZnS intelligently integrated with carbon quantum dots: performance, mechanism, and stability. (2022). National Institutes of Health.

- TCSPC - What is Time-Correlated Single Photon Counting?. (2023). Edinburgh Instruments.

- Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2012). Chemical Reviews.

- Lecture 06: UV-Visible and Fluorescence Spectroscopy. (2022). YouTube.

- Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. (n.d.). NPTEL.

- Photocatalytic degradation of Benzothiophene and Dibenzothiophene using Supported Gold Nanoparticle. (2016). ResearchGate.

- The proposed mechanism for the photodegradation of dibenzothiophene under visible light over p–n heterojunction semiconductors is that the reactive OH⁻ and O2⁻ species are prominent and superior in the degradation process. (n.d.). ResearchGate.

- The bh TCSPC Technique - Principles and Applications. (n.d.). Becker & Hickl GmbH.

- Highly efficient photocatalytic oxidative desulfurization of dibenzothiophene with sunlight irradiation using green catalyst of Ag@AgBr/Al-SBA-15 derived from natural halloysite. (2020). Journal of Industrial and Engineering Chemistry.

- Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. (2015). CrystEngComm.

- Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015). JoVE.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. stmcc.in [stmcc.in]

- 3. chemrxiv.org [chemrxiv.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 6. edinst.com [edinst.com]

- 7. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photocatalysis oxidative desulfurization of dibenzothiophene in extremely deep liquid fuels on the Z-scheme catalyst ZnO–CuInS2–ZnS intelligently integrated with carbon quantum dots: performance, mechanism, and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]

electrochemical properties of 2-substituted dibenzothiophenes

An In-Depth Technical Guide to the Electrochemical Properties of 2-Substituted Dibenzothiophenes

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Dibenzothiophene Core as a Privileged Scaffold

Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, represents a cornerstone in the architecture of functional organic molecules. Its rigid, planar structure and inherent electron-rich nature provide a robust platform for developing advanced materials and complex therapeutic agents.[1] The utility of the DBT scaffold is particularly evident in the field of organic electronics, where its derivatives are integral to the design of Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[1][2] The performance of these materials is intrinsically linked to their electrochemical properties—specifically, the energy levels of their frontier molecular orbitals.

This guide provides a detailed exploration of how the strategic placement of functional groups at the 2-position of the dibenzothiophene nucleus allows for the precise modulation of its electronic and, consequently, its electrochemical characteristics. We will delve into the theoretical underpinnings, present field-proven experimental protocols for characterization, and discuss the practical implications for material and drug design.

Caption: The dibenzothiophene backbone with a substituent 'R' at the 2-position.

The Electrochemical Landscape: Frontier Molecular Orbitals

The electrochemical behavior of an organic molecule is governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals dictate the molecule's ability to donate or accept electrons.

-

HOMO Level: Corresponds to the energy required to remove an electron from the molecule (oxidation). A higher HOMO energy level means the molecule is more easily oxidized.

-